molecular formula C19H17N3O5S2 B2674944 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941925-22-0

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2674944
CAS RN: 941925-22-0
M. Wt: 431.48
InChI Key: DIBBBAHTJRGVNP-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as NPB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.

Scientific Research Applications

Design and Synthesis of Inhibitors

A study highlighted the synthesis and structure-activity relationships of novel inhibitors, including derivatives similar to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide. These compounds showed potential in herbicidal activities and were synthesized to assess the validity of biophore models. This led to the identification of compounds with significant activity against various species, marking them as leads for further development in pest management applications (Ren et al., 2000).

Novel Radioiodinated Markers for Tumor Hypoxia

In the context of cancer research, novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their potential as tumor hypoxia markers. These compounds, structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, have shown promising results in localizing in hypoxic tumor cells and providing a basis for developing effective diagnostic tools for cancer treatment (Li et al., 2005).

Investigation of Kynurenine Pathway Inhibitors

Research into the kynurenine pathway has identified N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors, with compounds showing significant inhibition of kynurenine 3-hydroxylase. This discovery is crucial for understanding the pathophysiological role of the kynurenine pathway in neuronal injury and potentially developing therapeutic strategies for neurological disorders (Röver et al., 1997).

Nonlinear Optical (NLO) Materials

A study on azo sulfonamide chromophores, which includes compounds with structures similar to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, focused on their use as active nonlinear optical materials. These materials have applications in creating diffraction gratings and exploring their potential in NLO technologies (Kucharski et al., 2010).

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c23-18(10-5-11-29(26,27)16-8-2-1-3-9-16)21-19-20-17(13-28-19)14-6-4-7-15(12-14)22(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBBAHTJRGVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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